

Investigating the pharmacokinetics of JBC117

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Compound of Interest

Compound Name: **JBC117**

Cat. No.: **B12367747**

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An in-depth analysis of the preclinical data available for **JBC117**, a novel anti-cancer agent, reveals a compound with promising therapeutic effects targeting the Wnt signaling pathway. While comprehensive pharmacokinetic studies are yet to be published, this technical guide consolidates the existing knowledge on **JBC117** and outlines a standard experimental framework for its future pharmacokinetic investigation.

Compound Overview

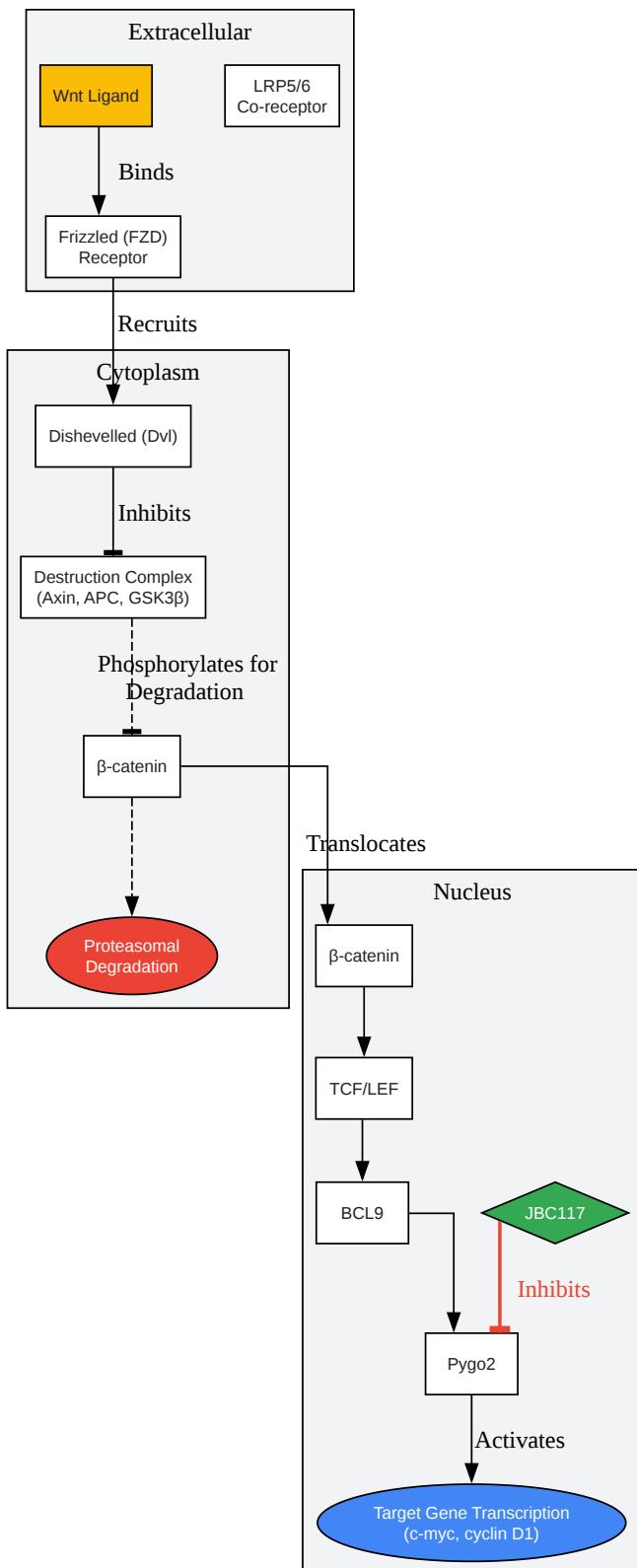
JBC117, chemically identified as Spiro[2H-naphthol[1,2-b]pyran-2,4'-piperidine]-1'-ethanol,3,4-dihydro-4-hydroxy- α -(6-methyl-1H-indol-3-yl), is a small molecule inhibitor designed to target the plant homeodomain (PHD) finger of Pygopus2 (Pygo2).^[1] Pygo2 is a critical component of the canonical Wnt signaling pathway, which is frequently dysregulated in various cancers.^{[1][2]} By binding to the PHD finger of Pygo2, **JBC117** disrupts its interaction with both the methylated histone 3 (H3K4me) tail and the HD1 domain of BCL9, a coactivator of β -catenin-mediated transcription.^[1] This interference with the Wnt/ β -catenin signaling cascade underlies its anti-cancer properties.

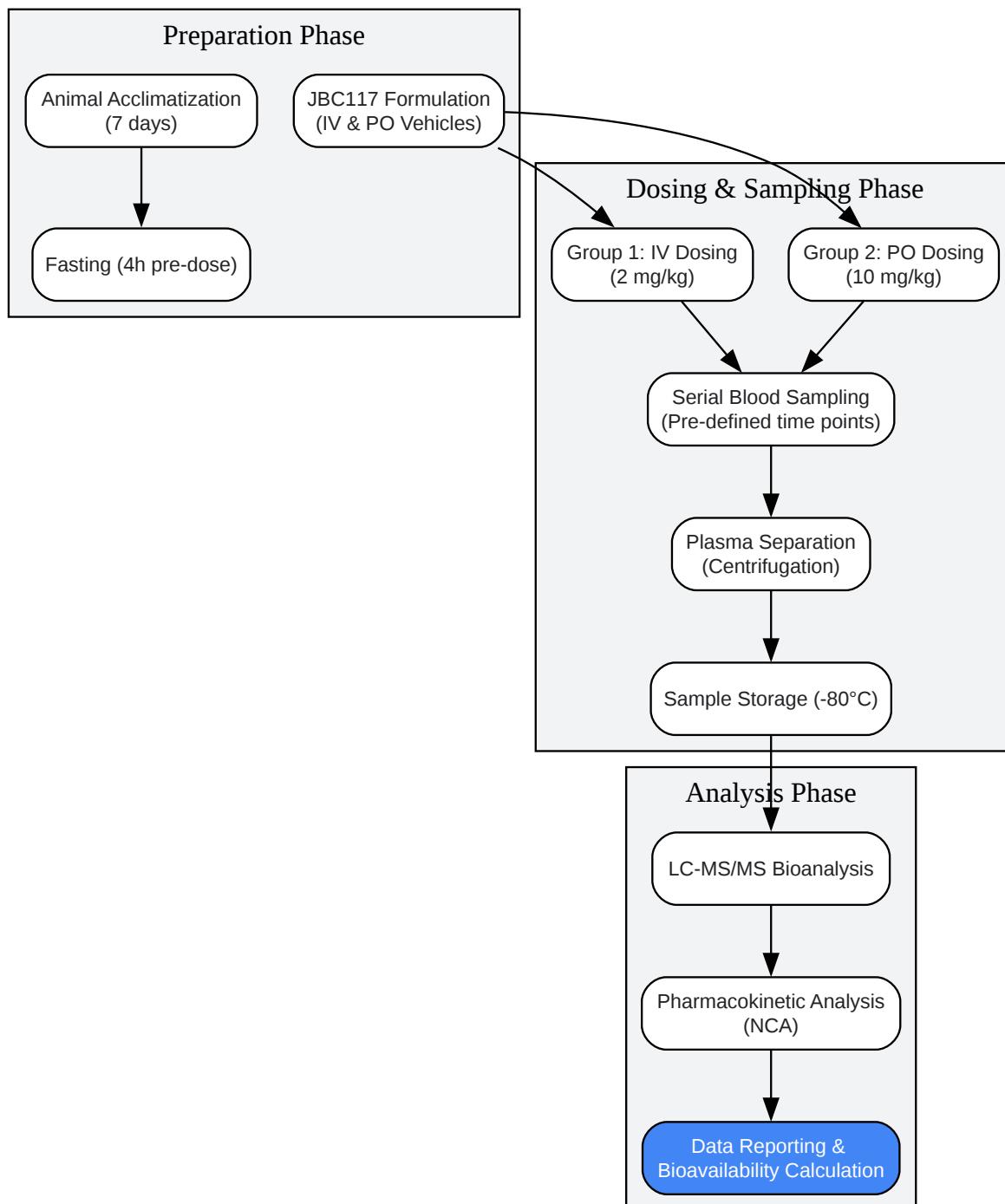
Mechanism of Action: Wnt Signaling Pathway Inhibition

The canonical Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. In the absence of a Wnt signal, the key effector protein, β -catenin, is targeted for proteasomal degradation by a destruction complex. Upon Wnt ligand binding to its receptors, this destruction complex is inhibited, leading to the accumulation of β -catenin in the cytoplasm. This stabilized β -catenin then translocates to the nucleus, where it associates with TCF/LEF

transcription factors. The recruitment of coactivators, including Pygo2 and BCL9, is essential for the transcription of Wnt target genes such as c-myc and cyclin D1, which drive cell proliferation.

JBC117 exerts its effect by specifically targeting the Pygo2 coactivator. It binds to a pocket on the Pygo2 PHD finger that is necessary for its interactions with both chromatin (via H3K4me) and the β -catenin/BCL9 complex.^[1] This disruption prevents the assembly of a fully functional transcriptional complex at Wnt target gene promoters, thereby inhibiting their expression and suppressing cancer cell growth.



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References

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- 2. Drug Discovery Approaches to Target Wnt Signaling in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
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